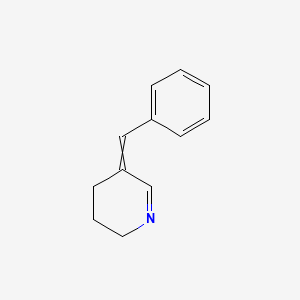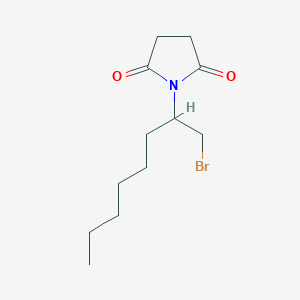![molecular formula C18H37PSn B14378884 Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane CAS No. 90127-34-7](/img/structure/B14378884.png)
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a propyl chain, which is further substituted with a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable alkyl halide, such as 3-bromopropyltrimethylstannane. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in Stille coupling reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are typically biaryl compounds or other substituted organic molecules, depending on the nature of the organic halide used in the reaction.
Aplicaciones Científicas De Investigación
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, with interest in its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of complex organic molecules and materials, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane in catalytic reactions involves its role as a ligand. It coordinates with transition metal centers, stabilizing the metal complex and facilitating the catalytic cycle. The trimethylstannyl group can participate in transmetallation steps, transferring organic groups to the metal center and enabling subsequent reaction steps .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Another organophosphorus compound with similar steric properties but different electronic characteristics.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, offering different reactivity.
Uniqueness
Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity in cross-coupling reactions. Its steric bulk and electronic properties also make it a valuable ligand in transition metal catalysis, offering different reactivity and selectivity compared to other phosphine ligands .
Propiedades
Número CAS |
90127-34-7 |
|---|---|
Fórmula molecular |
C18H37PSn |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
dicyclohexyl(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C15H28P.3CH3.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;3*1H3; |
Clave InChI |
QPNCCPHWAPRBRV-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CCCP(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)


methanone](/img/structure/B14378853.png)


![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
